Cas no 938378-26-8 (5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid)
5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-[(3-methylbenzyl)oxy]benzoic acid
- 5-Chloro-2-((3-methylbenzyl)oxy)benzoic acid
- BBL037772
- STK505721
- SEL14695596
- SEL10560340
- 5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid
- 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid
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- MDL: MFCD09708365
- Inchi: 1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)
- InChI Key: WFXZGELNRDMYOZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)OCC1C=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Topological Polar Surface Area: 46.5
5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C023220-250mg |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic Acid |
938378-26-8 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C023220-500mg |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic Acid |
938378-26-8 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | C023220-1000mg |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic Acid |
938378-26-8 | 1g |
$ 480.00 | 2022-06-06 | ||
| Matrix Scientific | 040117-500mg |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid |
938378-26-8 | 500mg |
$126.00 | 2023-09-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389686-1g |
5-Chloro-2-((3-methylbenzyl)oxy)benzoic acid |
938378-26-8 | 97% | 1g |
¥1440.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389686-5g |
5-Chloro-2-((3-methylbenzyl)oxy)benzoic acid |
938378-26-8 | 97% | 5g |
¥5032.00 | 2024-04-24 | |
| A2B Chem LLC | AJ02272-500mg |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid |
938378-26-8 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02272-1g |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid |
938378-26-8 | >95% | 1g |
$439.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02272-5g |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid |
938378-26-8 | >95% | 5g |
$787.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02272-10g |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid |
938378-26-8 | >95% | 10g |
$1134.00 | 2024-07-18 |
5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid
Introduction to 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid (CAS No. 938378-26-8)
5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 938378-26-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and potential biological activity. The presence of both a chloro substituent and a (3-methylbenzyl)oxy group imparts unique chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The chloro group at the 5-position and the (3-methylbenzyl)oxy moiety at the 2-position are critical for determining its reactivity and interaction with biological targets. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to achieve high yields and purity levels essential for research applications.
In recent years, 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid has been explored in various scientific studies due to its structural features that mimic natural products and pharmaceuticals. Its benzoic acid core is known to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, which have been validated through in vitro and in vivo experiments. The chloro substituent enhances electrophilicity, facilitating further derivatization into more complex molecules with tailored biological activities.
One of the most compelling aspects of 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid is its potential as a lead compound in drug discovery. Researchers have utilized computational modeling and high-throughput screening to identify derivatives with enhanced binding affinity to specific enzymes or receptors. For instance, studies have shown that modifications at the 3-methylbenzyl position can significantly alter pharmacokinetic profiles, improving drug-like properties such as solubility and metabolic stability.
The pharmaceutical industry has shown interest in 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid due to its versatility in medicinal chemistry. Its scaffold can be modified to target various therapeutic areas, including oncology, neurology, and metabolic disorders. Preclinical trials have demonstrated promising results when this compound is used as a precursor for novel drug candidates. The ability to fine-tune its structure allows chemists to optimize potency while minimizing off-target effects.
Beyond pharmaceutical applications, 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid has found utility in agrochemical research. Its derivatives exhibit herbicidal and fungicidal activities, making them candidates for developing sustainable crop protection agents. The structural motifs present in this compound contribute to its efficacy by interfering with essential biological pathways in pests and weeds.
The analytical characterization of 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid (CAS No. 938378-26-8) is critical for ensuring quality control in research and industrial settings. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and purity. These analytical methods provide detailed insights into the compound's chemical environment, supporting further functionalization or scale-up processes.
Recent advancements in synthetic chemistry have enabled more efficient routes to 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid, reducing costs and improving scalability. Continuous flow chemistry, for example, has been implemented to enhance reaction efficiency and minimize waste generation. Such innovations align with global efforts toward green chemistry principles, ensuring sustainable production practices.
The biological activity of 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid has been further investigated through structure-activity relationship (SAR) studies. By systematically altering substituents on the benzoic acid core, researchers can elucidate key interactions with biological targets. This approach has led to the discovery of novel analogs with improved therapeutic profiles, underscoring the importance of this compound in drug development pipelines.
In conclusion, 5-Chloro-2-(3-methylbenzyl)oxybenzoic Acid (CAS No. 938378-26-8) represents a significant asset in modern chemical biology research. Its unique structural features offer diverse opportunities for medicinal chemistry innovation across multiple therapeutic domains. As scientific understanding evolves, continued exploration of this compound will likely yield groundbreaking advancements in pharmaceuticals and agrochemicals alike.
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